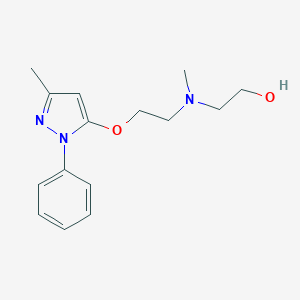
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MPEP and is used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the selective inhibition of the mGluR5 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of mGluR5 activation. This mechanism of action has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- have been extensively studied in various animal models. The compound has been shown to reduce anxiety-like behavior and improve cognitive function in rodents. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and alcohol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments has several advantages. The compound is highly selective for the mGluR5 receptor, allowing for the specific manipulation of this receptor in animal models. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has a favorable pharmacokinetic profile, allowing for easy administration and measurement in animal models.
However, there are also some limitations to the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments. The compound has a relatively short half-life, requiring frequent administration in animal models. Additionally, the compound has potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in scientific research. One potential application is in the treatment of neurological disorders, including anxiety, depression, and addiction. Additionally, the compound may have potential applications in the field of pain management, as mGluR5 has been implicated in the modulation of pain perception.
Another future direction for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is in the development of novel therapeutics. The compound may serve as a lead compound for the development of more potent and selective mGluR5 antagonists. Additionally, the compound may be used in the development of prodrugs, which can improve the pharmacokinetic properties of the compound.
Conclusion
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), and has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction. The future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- include the development of novel therapeutics and the exploration of its potential applications in the field of pain management.
Métodos De Síntesis
The synthesis of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl chloroacetate to form ethyl 3-methyl-1-phenyl-5-pyrazolone-4-acetate. This compound is then reacted with 2-(methylamino)ethyl chloride to form Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-. The compound can be purified using various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been extensively studied for its potential applications in various fields of scientific research. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception.
Propiedades
Número CAS |
15083-50-8 |
|---|---|
Nombre del producto |
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- |
Fórmula molecular |
C15H21N3O2 |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
2-[methyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]amino]ethanol |
InChI |
InChI=1S/C15H21N3O2/c1-13-12-15(20-11-9-17(2)8-10-19)18(16-13)14-6-4-3-5-7-14/h3-7,12,19H,8-11H2,1-2H3 |
Clave InChI |
AJMCZFKEQAVFPW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2 |
Otros números CAS |
15083-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




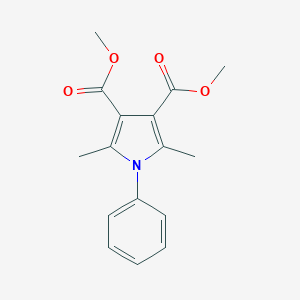
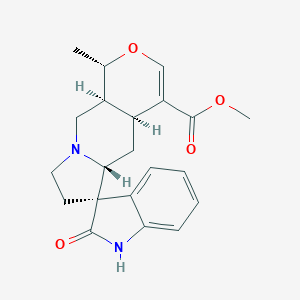
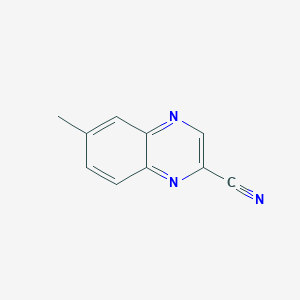
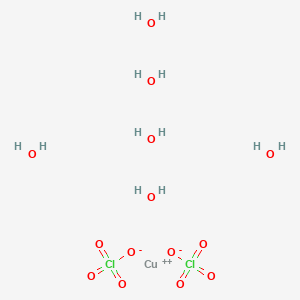


![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)

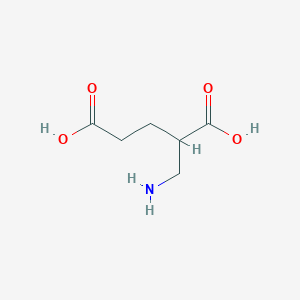
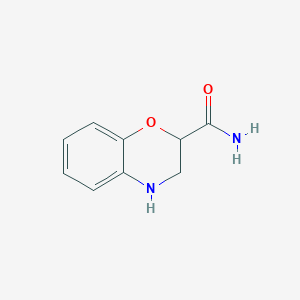
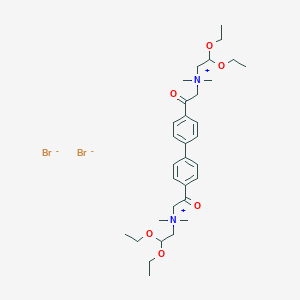
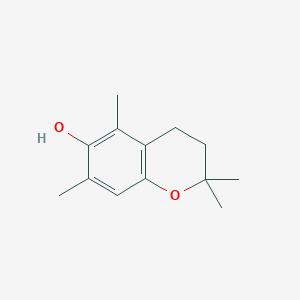
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)